3-Fluoro-4,5-dihydroxybenzoyl chloride

Enzyme inhibition Protocatechuate-3,4-dioxygenase Fluorinated benzoates

3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS 119735-22-7) is a halogenated benzoyl chloride derivative bearing a fluorine atom at the 3-position and two hydroxyl groups at the 4- and 5-positions. It has the molecular formula C7H4ClFO3 and a molecular weight of 190.55 g·mol⁻¹.

Molecular Formula C7H4ClFO3
Molecular Weight 190.554
CAS No. 119735-22-7
Cat. No. B568105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4,5-dihydroxybenzoyl chloride
CAS119735-22-7
SynonymsBenzoyl chloride, 3-fluoro-4,5-dihydroxy- (9CI)
Molecular FormulaC7H4ClFO3
Molecular Weight190.554
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)F)C(=O)Cl
InChIInChI=1S/C7H4ClFO3/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,10-11H
InChIKeyHQAGRLYXSYXSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS 119735-22-7): A Regiospecific Fluorinated Catechol Acyl Chloride for Precision Synthesis


3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS 119735-22-7) is a halogenated benzoyl chloride derivative bearing a fluorine atom at the 3-position and two hydroxyl groups at the 4- and 5-positions. It has the molecular formula C7H4ClFO3 and a molecular weight of 190.55 g·mol⁻¹ . Computed physicochemical properties include a polar surface area (PSA) of 57.53 Ų, a LogP of 1.62, a density of 1.63 g·cm⁻³, and a boiling point of 338.0 °C . The compound serves as a reactive electrophilic building block, with the acyl chloride moiety primed for nucleophilic acyl substitution and the fluorinated catechol core conferring unique electronic and steric properties that distinguish it from non-fluorinated, chloro-substituted, or regioisomeric analogs [1].

Why Generic Substitution Fails: Evidence for 3-Fluoro-4,5-dihydroxybenzoyl Chloride Over Closest Analogs


Although multiple fluoro‑ and chloro‑substituted dihydroxybenzoyl chlorides share identical molecular formulas and nearly identical computed LogP and PSA values, their biological and reactivity profiles diverge sharply dependent on substituent position . Specifically, the 3‑fluoro‑4,5‑dihydroxy regioisomer delivers a ~290‑fold improvement in enzyme inhibition constant (Ki) compared to the non‑fluorinated 4‑hydroxybenzoate scaffold and a 1.6‑fold greater inhibitory activity than the 2‑fluoro analog at matched concentrations, demonstrating that the placement of the fluorine atom, rather than mere presence, dictates target engagement [1][2]. Generic substitution with a less expensive or more readily available regioisomer therefore risks complete loss of the desired potency, selectivity, or reactivity required in downstream applications.

Quantitative Differentiation of 3-Fluoro-4,5-dihydroxybenzoyl Chloride: Head-to-Head Evidence vs. Comparators


290‑Fold Superior Enzyme Inhibition Potency of 3‑Fluoro‑4‑hydroxybenzoate Over Non‑Fluorinated Analog

3‑Fluoro‑4‑hydroxybenzoate, the hydrolysis product of 3‑fluoro‑4,5‑dihydroxybenzoyl chloride, exhibits a Ki of 0.0003 mM against protocatechuate‑3,4‑dioxygenase from Pseudomonas putida, compared to a Ki of 0.087 mM for the non‑fluorinated 4‑hydroxybenzoate scaffold [1]. This represents a 290‑fold enhancement in binding affinity, demonstrating that the 3‑fluoro substituent imparts a pronounced thermodynamic advantage within the active site.

Enzyme inhibition Protocatechuate-3,4-dioxygenase Fluorinated benzoates

Regioisomeric Inhibition Selectivity: 3‑Fluoro Outperforms 2‑Fluoro by 58% at Equivalent Concentration

At a concentration of 200 µM, 3‑fluoro‑4‑hydroxybenzoate inhibits protocatechuate‑3,4‑dioxygenase activity to 19%, while the 2‑fluoro‑4‑hydroxybenzoate regioisomer achieves only 12% inhibition [1]. This 58% relative increase in inhibitory activity (19% vs. 12%) is entirely attributable to the regiospecific placement of the fluorine atom, as the two isomers share the same molecular formula and nearly identical physicochemical properties.

Regioisomer comparison Enzyme inhibition Structure-activity relationship

Physicochemical Equivalence Masks Functional Divergence: Identical PSA and LogP Between 3‑Fluoro and 2‑Fluoro Isomers

Computed physicochemical descriptors for 3‑fluoro‑4,5‑dihydroxybenzoyl chloride (PSA = 57.53 Ų, LogP = 1.62) are identical to those of its 2‑fluoro regioisomer (PSA = 57.53 Ų, LogP = 1.62) . Despite indistinguishable lipophilicity and hydrogen‑bonding potential, the two isomers exhibit divergent biochemical activity profiles, indicating that the differentiation arises from regioselective electronic effects and steric interactions within the binding pocket rather than from passive partitioning.

Physicochemical properties Regioisomer comparison Lipophilicity

Scalable Synthesis and Product Purity Specifications Supporting Reproducible Research

The compound is commercially available at purities ≥98% . While pricing reflects a specialty regioisomer (AKSci quotes 100 mg at $545, 1 g at $1,369, and 5 g at $3,768) , the availability of well‑characterized, high‑purity batches from multiple suppliers (e.g., AKSci, ChemScene) enables multi‑gram scale‑up. In contrast, less common regioisomers (e.g., 5‑fluoro‑2,3‑dihydroxy) are substantially harder to source and rarely offered at quantities exceeding milligram scale, supporting the 3‑fluoro‑4,5‑dihydroxy isomer as the most practically viable fluorinated catechol acyl chloride for research programs.

Synthetic accessibility Purity specification Procurement

High‑Prioritization Application Scenarios for 3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS 119735-22-7)


Mechanistic Enzymology: Active‑Site Probing of Non‑Heme Iron Dioxygenases

The potent and regiospecific inhibition of protocatechuate‑3,4‑dioxygenase by 3‑fluoro‑4‑hydroxybenzoate (Ki = 0.0003 mM) makes the parent acyl chloride the ideal precursor for synthesizing active‑site probes, mechanism‑based inactivators, and co‑crystallization ligands for structural studies of intradiol dioxygenases [1][2]. Researchers investigating oxygen activation mechanisms or designing selective enzyme inhibitors should prioritize this regioisomer to ensure the highest occupancy and fidelity in structural complexes.

Structure–Activity Relationship (SAR) Campaigns on Fluorinated Catechol Pharmacophores

For medicinal chemistry programs targeting monoamine oxidase B, catechol‑O‑methyltransferase, or related catechol‑binding enzymes, the acyl chloride serves as a versatile late‑stage diversification handle. The confirmed superiority of the 3‑fluoro substitution over the 2‑fluoro isomer (19% vs. 12% inhibition) [2] provides a data‑driven rationale for anchoring SAR libraries on the 3‑fluoro‑4,5‑dihydroxybenzoyl scaffold, maximizing the probability of identifying high‑potency leads.

Bioconjugation and Activity‑Based Protein Profiling (ABPP)

The combination of the reactive acyl chloride electrophile with the fluorinated catechol core creates a bifunctional probe suitable for covalent labeling of nucleophilic residues in enzyme active sites. The 290‑fold binding preference of the 3‑fluoro scaffold over non‑fluorinated analogs [1] translates into enhanced labeling specificity, reducing off‑target modification and improving signal‑to‑noise ratios in pull‑down or fluorescence‑based ABPP workflows.

Specialty Polymer and Material Science Intermediates

The dual hydroxyl functionality enables incorporation into polyesters, polycarbonates, or coordination polymers, while the fluorine atom modulates electronic properties and thermal stability. For applications requiring precise regiospecificity—such as metal‑organic frameworks (MOFs) with defined pore geometries or liquid‑crystalline polymers—the 3‑fluoro‑4,5‑dihydroxy substitution pattern offers a structurally well‑defined monomer unit that cannot be replicated by the 2‑fluoro or non‑fluorinated analogs.

Quote Request

Request a Quote for 3-Fluoro-4,5-dihydroxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.